molecular formula C16H14ClN3O2S2 B2854944 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 380446-23-1

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2854944
CAS No.: 380446-23-1
M. Wt: 379.88
InChI Key: DVKWTLHFBHKPND-UHFFFAOYSA-N
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Description

The compound 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine (CAS: 87035-03-8) is a thiazole derivative featuring a 1,3-thiazol-2-amine core with three distinct substituents:

  • Position 5: A chlorine atom.
  • Position 4: A 4-methylbenzenesulfonyl (tosyl) group.
  • Amine group: A pyridin-2-ylmethyl substituent.

Thiazole derivatives are renowned for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S2/c1-11-5-7-13(8-6-11)24(21,22)15-14(17)23-16(20-15)19-10-12-4-2-3-9-18-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWTLHFBHKPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the thiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the thiazole intermediate is reacted with a pyridine derivative, such as pyridine-2-carboxaldehyde, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Thiazole vs. Thiadiazole Derivatives
  • Target Compound : 1,3-Thiazole core.
  • (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine : 1,3,4-Thiadiazole core with a chlorobenzylidene group. Thiadiazoles often exhibit insecticidal and fungicidal activities due to their electron-deficient nature . The thiadiazole core may confer different pharmacokinetic properties compared to thiazoles.
Substituent Comparisons
Compound Name Core Key Substituents Notable Properties
Target Compound Thiazole 5-Cl, 4-(4-methylbenzenesulfonyl), N-(pyridin-2-ylmethyl) Enhanced metabolic stability (sulfonyl group)
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine Thiazole 5-Cl, 4-benzenesulfonyl (non-methylated), N-(pyridin-3-ylmethyl) Reduced steric hindrance (no methyl on benzene)
5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine Benzo[d]thiazole 5-Cl, 4-methyl, N-(pyridin-4-ylmethyl) Increased lipophilicity (benzene ring)

Physicochemical Properties

Property Target Compound 4-(Benzenesulfonyl)-5-chloro Analog BAY 57-1293 SSR125543A
Molecular Weight 393.89 g/mol 379.84 g/mol ~450 g/mol 513.44 g/mol
LogP (Predicted) ~2.5 ~2.3 ~3.0 ~4.5
Key Functional Groups Sulfonyl, pyridin-2-ylmethyl Sulfonyl, pyridin-3-ylmethyl Sulfamoyl, pyridinylphenyl Chloro-methoxy-methylphenyl, cyclopropyl

Q & A

Basic: What synthetic routes are most effective for preparing 5-chloro-4-(4-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]-1,3-thiazol-2-amine?

Answer:
The compound is synthesized via multistep reactions involving cyclization and functional group modifications. A common approach includes:

  • Cyclocondensation : Reacting a thioamide precursor (e.g., 2-aminothiazole derivatives) with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous solvents like DMF or THF .
  • N-Alkylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution using (pyridin-2-yl)methyl bromide in the presence of a base (e.g., K₂CO₃) at elevated temperatures (60–80°C) .
    Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., ¹H/¹³C, HSQC for regioselectivity confirmation) .

Basic: What analytical techniques are critical for characterizing this thiazole derivative?

Answer:
Key techniques include:

  • Spectral Analysis : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl group at C4, pyridylmethyl at N2) and 2D NMR (COSY, NOESY) to resolve structural ambiguities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns (e.g., Cl and S isotopes) .
  • X-ray Crystallography : To determine absolute configuration and intramolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and pyridyl nitrogen) .

Advanced: How can researchers optimize regioselectivity during sulfonylation of the thiazole core?

Answer:
Regioselectivity challenges arise due to competing sulfonylation at N1 vs. C4. Strategies include:

  • Steric Control : Use bulky bases (e.g., DBU) to direct sulfonyl groups to the less hindered C4 position .
  • Temperature Modulation : Lower temperatures (0–5°C) favor C4 sulfonylation, while higher temperatures promote N1 side reactions .
  • Precursor Design : Pre-functionalize the thiazole with electron-withdrawing groups (e.g., Cl at C5) to enhance C4 reactivity .
    Validation : Track reaction progress using in-situ IR to monitor sulfonyl O=S=O stretches (1350–1300 cm⁻¹) .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Answer:
Discrepancies (e.g., bond lengths in X-ray vs. DFT-calculated values) require:

  • Dynamic Effects Analysis : Account for crystal packing forces (e.g., C–H···Cl interactions in X-ray structures) that distort bond angles .
  • Computational Validation : Compare experimental NMR shifts with DFT (B3LYP/6-311+G(d,p))-predicted values to identify outliers .
  • Thermal Motion Correction : Apply TLS (Translation-Libration-Screw) models to refine X-ray data and reduce thermal displacement errors .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:
For mechanistic studies:

  • Kinase Inhibition : Use fluorescence polarization assays (e.g., ADP-Glo™) to screen against kinase targets (e.g., JAK2 or EGFR) due to the pyridylmethyl group’s metal-coordination potential .
  • Antimicrobial Activity : Perform microbroth dilution assays (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains, noting the sulfonyl group’s role in membrane penetration .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression (GraphPad Prism) .

Advanced: How can structure-activity relationships (SAR) guide further modifications?

Answer:
Key SAR insights:

  • Sulfonyl Group : Replace 4-methylbenzenesulfonyl with trifluoromethanesulfonyl to enhance metabolic stability (logP reduction) and kinase selectivity .
  • Pyridyl Substituents : Introduce electron-withdrawing groups (e.g., Cl at pyridin-2-yl C5) to improve π-π stacking with target proteins .
  • Thiazole Core : Substitute Cl at C5 with CF₃ to mitigate off-target effects while retaining potency .
    Validation : Use molecular docking (AutoDock Vina) to predict binding poses and validate with SPR (surface plasmon resonance) .

Advanced: What strategies mitigate degradation of the compound under physiological conditions?

Answer:
Degradation pathways (e.g., sulfonamide hydrolysis or thiazole ring oxidation) require:

  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ester to enhance plasma stability .
  • Formulation : Use cyclodextrin-based encapsulation to protect the thiazole core from hepatic CYP3A4 oxidation .
  • pH Optimization : Stabilize aqueous solutions at pH 6.5–7.0 to prevent acid-catalyzed decomposition .

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